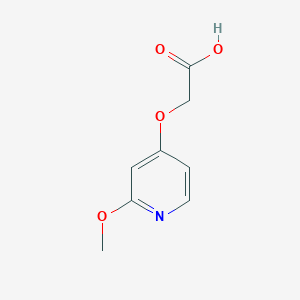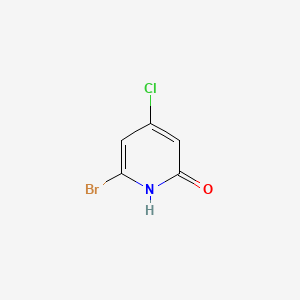
6-Bromo-4-chloropyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chloropyridin-2-ol is a halogenated pyridine derivative with the molecular formula C5H3BrClNO. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity. The presence of both bromine and chlorine atoms on the pyridine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyridin-2-ol typically involves halogenation reactions starting from pyridine derivatives. One common method is the bromination of 4-chloropyridin-2-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for further applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-chloropyridin-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate (K3PO4)) are utilized in the presence of boronic acids.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives with various functional groups.
Oxidation and Reduction Reactions: Formation of ketones, alcohols, or other oxidized/reduced products.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
Applications De Recherche Scientifique
6-Bromo-4-chloropyridin-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial, antiviral, or anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-chloropyridin-2-ol depends on its specific application. In general, its reactivity is influenced by the presence of halogen atoms and the hydroxyl group on the pyridine ring. These functional groups can interact with various molecular targets, such as enzymes or receptors, leading to desired biological or chemical effects. The exact pathways and molecular targets involved vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chloropyridine: Another halogenated pyridine derivative with similar reactivity but different substitution pattern.
6-Chloropyridin-2-ol: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloropyridin-3-ol: Differently substituted pyridine with distinct chemical properties.
Uniqueness
6-Bromo-4-chloropyridin-2-ol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its importance in research and industrial applications.
Propriétés
Formule moléculaire |
C5H3BrClNO |
|---|---|
Poids moléculaire |
208.44 g/mol |
Nom IUPAC |
6-bromo-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H,8,9) |
Clé InChI |
HIECVXAHTDCQNE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


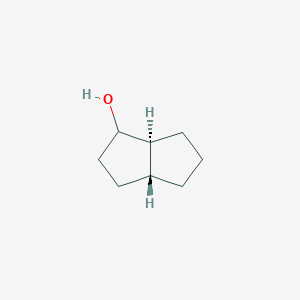
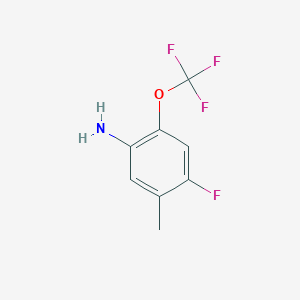
![Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one](/img/structure/B15220422.png)
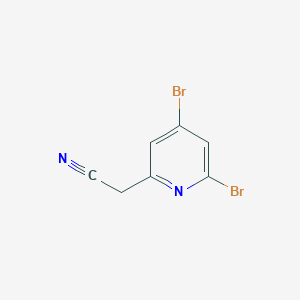
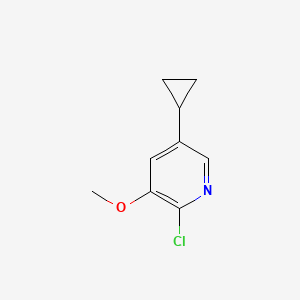
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)
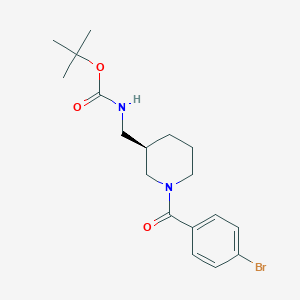
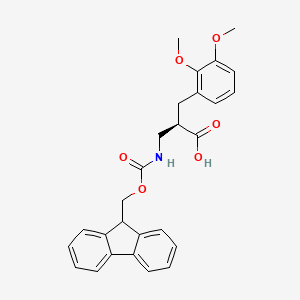
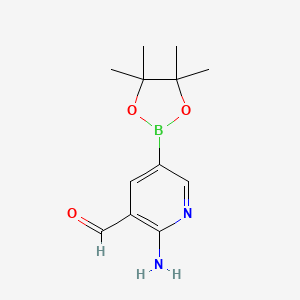
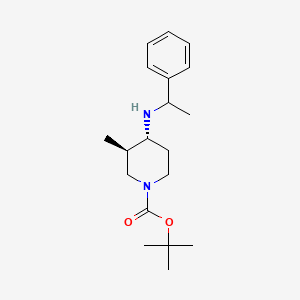


![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)
